



SR19881: A Potent Tool for Interrogating Metabolic Pathways

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Compound of Interest		
Compound Name:	SR19881	
Cat. No.:	B2936513	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SR19881 is a potent synthetic agonist for the Estrogen-Related Receptors gamma (ERRy) and beta (ERR β). As a dual agonist, it provides a powerful tool for elucidating the roles of these orphan nuclear receptors in regulating a wide array of metabolic processes. ERRy, in particular, is a key transcriptional regulator of cellular energy metabolism, including glucose homeostasis and mitochondrial biogenesis. These application notes provide an overview of **SR19881** and detailed protocols for its use in studying metabolic pathways in both in vitro and in vivo models.

Mechanism of Action

SR19881 functions as an agonist, binding to and activating ERRy and ERR β . This activation leads to the recruitment of coactivators, such as Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1 α), to the regulatory regions of target genes. The ERRy/PGC-1 α complex is a master regulator of mitochondrial biogenesis and function. In the context of glucose metabolism, ERRy is known to stimulate hepatic gluconeogenesis by directly promoting the transcription of key gluconeogenic enzymes.

Data Presentation

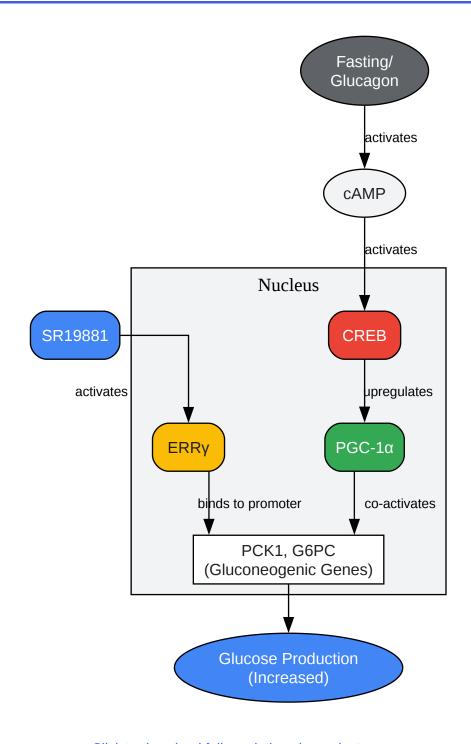
The following table summarizes the known quantitative data for **SR19881**.



Parameter	Value	Target	Reference
EC50	0.39 μΜ	ERRy	[1][2]
EC50	0.63 μΜ	ERRβ	[1][2]

Mandatory Visualizations Signaling Pathway of SR19881 in Hepatic Gluconeogenesis



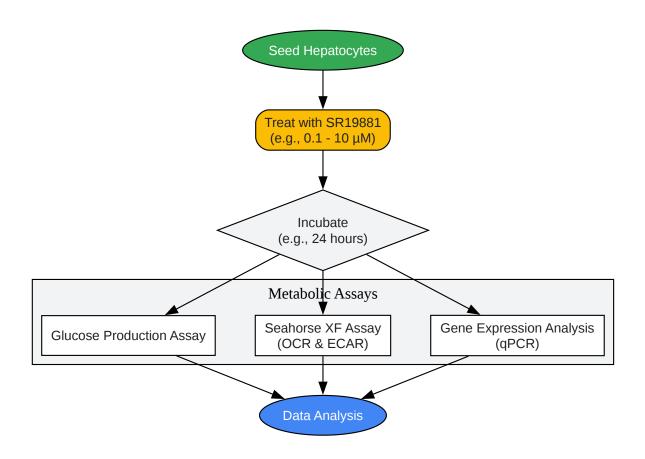


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Caption: **SR19881** activates ERRy, which, in concert with PGC- 1α , drives the expression of key gluconeogenic genes.

Experimental Workflow for In Vitro Metabolic Studies



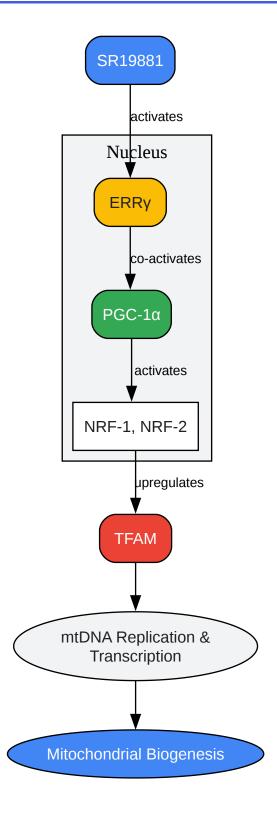


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Caption: Workflow for assessing the metabolic effects of SR19881 on cultured hepatocytes.

SR19881's Role in Mitochondrial Biogenesis





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Caption: **SR19881** promotes mitochondrial biogenesis through the ERRy/PGC- 1α signaling axis.



Experimental Protocols In Vitro Study: Glucose Production in Primary Hepatocytes

This protocol details the procedure for measuring the effect of **SR19881** on glucose production in primary hepatocytes.

Materials:

- Primary hepatocytes (mouse or human)
- · Collagen-coated culture plates
- Hepatocyte culture medium
- SR19881 (stock solution in DMSO)
- Glucose production buffer (glucose-free DMEM supplemented with lactate and pyruvate)
- Glucose assay kit

Procedure:

- Cell Seeding: Seed primary hepatocytes on collagen-coated plates at a desired density and allow them to attach overnight.
- **SR19881** Treatment: The following day, replace the medium with fresh culture medium containing **SR19881** at various concentrations (e.g., 0.1, 1, 10 μM) or vehicle control (DMSO).
- Incubation: Incubate the cells for 24 hours.
- Glucose Production Assay:
 - Wash the cells twice with PBS.
 - Add glucose production buffer to each well.



- Incubate for 3-6 hours.
- Collect the supernatant.
- Measure the glucose concentration in the supernatant using a glucose assay kit.
- Data Normalization: Normalize the glucose production to the total protein content of the cells in each well.

In Vitro Study: Cellular Respiration and Glycolysis using Seahorse XF Analyzer

This protocol outlines the use of a Seahorse XF Analyzer to assess the impact of **SR19881** on mitochondrial respiration and glycolysis.

Materials:

- Seahorse XF96 or XFe24 cell culture microplates
- SR19881
- Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine
- Seahorse XF Calibrant
- Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
- Glycolysis Stress Test Kit (containing Glucose, Oligomycin, 2-DG)

Procedure:

- Cell Seeding: Seed cells (e.g., hepatocytes, C2C12 myotubes) in a Seahorse XF microplate and allow them to adhere.
- **SR19881** Treatment: Treat cells with **SR19881** at the desired concentrations for a specified duration (e.g., 24 hours).
- Assay Preparation:



- Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
- Replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
- Seahorse XF Assay:
 - Load the hydrated sensor cartridge with the compounds from the Mito Stress Test or Glycolysis Stress Test Kit.
 - Perform the assay according to the manufacturer's instructions to measure the Oxygen
 Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
- Data Analysis: Analyze the data to determine key parameters of mitochondrial respiration (basal respiration, ATP production, maximal respiration, spare respiratory capacity) and glycolysis (glycolysis, glycolytic capacity, glycolytic reserve).

In Vivo Study: Glucose Tolerance Test in Mice

This protocol describes how to perform an oral glucose tolerance test (OGTT) in mice treated with **SR19881**.

Materials:

- C57BL/6J mice
- **SR19881** formulated for in vivo administration (e.g., in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
- Glucose solution (2 g/kg body weight)
- Handheld glucometer and test strips

Procedure:

Acclimatization and Treatment:



- Acclimatize mice to handling and gavage procedures.
- Administer SR19881 or vehicle control to mice via oral gavage or intraperitoneal injection daily for a predetermined period (e.g., 1-4 weeks). The dosage will need to be optimized, but a starting point could be in the range of 10-50 mg/kg.
- Fasting: Fast the mice for 6 hours before the OGTT, with free access to water.
- Baseline Glucose: Measure baseline blood glucose (t=0) from a tail snip.
- Glucose Administration: Administer a 2 g/kg bolus of glucose via oral gavage.
- Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
- Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Conclusion

SR19881 is a valuable chemical probe for investigating the metabolic functions of ERRy and ERRβ. The protocols provided herein offer a starting point for researchers to explore the effects of **SR19881** on key metabolic pathways, including gluconeogenesis, glycolysis, and mitochondrial biogenesis. As with any experimental tool, appropriate optimization of concentrations, treatment times, and dosages will be necessary for specific cell types and animal models.

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References

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